1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
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Description
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antibacterial Activity
Research has delved into the synthesis of new heterocyclic compounds with antibacterial properties. For instance, Azab, Youssef, and El-Bordany (2013) explored the synthesis of heterocyclic compounds containing a sulfonamido moiety, which have shown significant antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Although not directly referencing the specified urea compound, this study highlights the potential for synthesizing novel compounds with antibacterial properties, which could include derivatives of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea.
Anticancer Activity
The design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors have been reported, showcasing the potential of heterocyclic compounds as therapeutic agents against tuberculosis. Jeankumar et al. (2013) developed thiazole-aminopiperidine hybrid analogues, one of which showed promising activity against all tests, highlighting the therapeutic potential of such compounds in antituberculosis activity (V. U. Jeankumar et al., 2013). This research suggests that similar strategies could be applied to the synthesis and evaluation of this compound derivatives for potential anticancer or antibacterial applications.
Molecular Characterization and Application
The study by Haroon et al. (2019) on ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives provides insight into the molecular characterization and potential technological applications of similar compounds. Their research, focusing on spectroscopic characterizations and density functional theory (DFT) based studies, revealed that these compounds possess significant nonlinear optical (NLO) character, suggesting potential in technological applications (Muhammad Haroon et al., 2019). This indicates that the urea compound could also be investigated for similar properties and applications.
properties
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c20-16-7-1-13(2-8-16)12-22-19(25)21-9-10-24-18(15-5-6-15)11-17(23-24)14-3-4-14/h1-2,7-8,11,14-15H,3-6,9-10,12H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIXUHYALWDEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=C(C=C3)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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